Ethanone, 1,1'-(1,3-phenylene)bis[2-bromo-
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Overview
Description
Ethanone, 1,1’-(1,3-phenylene)bis[2-bromo- is a chemical compound with the molecular formula C10H8Br2O2. It is also known by other names such as 1,3-Diacetylbenzene and m-Diacetylbenzene . This compound is characterized by the presence of two bromoethanone groups attached to a 1,3-phenylene ring, making it a significant compound in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(1,3-phenylene)bis[2-bromo- typically involves the bromination of 1,3-diacetylbenzene. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1,1’-(1,3-phenylene)bis[2-bromo- may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-(1,3-phenylene)bis[2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethanone, 1,1’-(1,3-phenylene)bis[2-bromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1,1’-(1,3-phenylene)bis[2-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and carbonyl groups play a crucial role in its chemical behavior, allowing it to participate in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
1,3-Diacetylbenzene: Similar structure but without bromine atoms.
2-Bromoacetophenone: Contains a single bromoethanone group attached to a phenyl ring.
1,1’-(1,4-phenylene)bis[2-bromo-: Similar structure but with bromine atoms at different positions
Uniqueness
Ethanone, 1,1’-(1,3-phenylene)bis[2-bromo- is unique due to the presence of two bromoethanone groups attached to a 1,3-phenylene ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it valuable in various chemical and industrial applications .
Properties
CAS No. |
19247-97-3 |
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Molecular Formula |
C10H8Br2O2 |
Molecular Weight |
319.98 g/mol |
IUPAC Name |
2-bromo-1-[3-(2-bromoacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8Br2O2/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4H,5-6H2 |
InChI Key |
YQUHHXFWQZYFGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CBr)C(=O)CBr |
Origin of Product |
United States |
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